![molecular formula C16H17NO3 B5762868 3,4-dimethoxy-N-(2-methylphenyl)benzamide CAS No. 5648-32-8](/img/structure/B5762868.png)
3,4-dimethoxy-N-(2-methylphenyl)benzamide
Overview
Description
3,4-dimethoxy-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C16H17NO3 It is a benzamide derivative characterized by the presence of two methoxy groups at the 3 and 4 positions of the benzene ring and a 2-methylphenyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-methylphenyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
3,4-Dimethoxy-N-(2-methylphenyl)benzamide serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it useful in the development of new compounds with desired properties. For instance, its methoxy groups can undergo nucleophilic substitution reactions, facilitating the introduction of different functional groups.
Industrial Production Methods
While specific industrial methodologies for producing this compound are not extensively documented, the general approach would involve scaling up laboratory synthesis techniques. This includes optimizing reaction conditions and utilizing continuous flow processes to enhance yield and efficiency.
Biological Applications
Pharmacological Potential
Research indicates that derivatives of benzamide compounds exhibit a range of biological activities. This compound has been studied for its potential antimicrobial and antioxidant properties. Such compounds are often evaluated for their ability to inhibit bacterial growth and scavenge free radicals, which are implicated in various diseases .
Therapeutic Applications
The compound has been investigated for its therapeutic effects in treating conditions such as diabetes and cancer. For example, benzamide derivatives have shown promise as glucokinase activators (GKAs), which are beneficial in managing type 2 diabetes mellitus. Additionally, some studies have explored their role as inhibitors of signaling pathways involved in tumor growth, suggesting potential applications in oncology .
Case Study: Anticancer Activity
A study published in a peer-reviewed journal highlighted the antiproliferative effects of certain benzamide derivatives on various cancer cell lines. The findings suggested that modifications to the benzamide structure could enhance its efficacy against tumors such as breast cancer by inhibiting specific microRNAs associated with tumor proliferation .
Case Study: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of benzamide derivatives, including this compound. The results demonstrated significant inhibition of bacterial strains, indicating the compound's potential as a lead structure for developing new antibiotics .
Quantum Chemical Studies
Density Functional Theory (DFT) Analysis
Recent studies employing DFT have provided insights into the molecular geometries and spectral properties of benzamide derivatives. These computational methods help elucidate the electronic properties and reactivity patterns of compounds like this compound, facilitating a deeper understanding of their potential applications in drug design .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxy-N-(2-propynyl)benzamide
- 3,4-dimethoxy-N-(4-methylphenyl)benzamide
- 3,4-dimethoxy-N-(2-methylphenyl)methylbenzamide
Uniqueness
3,4-dimethoxy-N-(2-methylphenyl)benzamide is unique due to the specific positioning of its methoxy and methylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Biological Activity
3,4-Dimethoxy-N-(2-methylphenyl)benzamide is a compound of interest due to its potential biological activities. This article aims to consolidate the available research findings regarding its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzamide core with methoxy groups and a methyl-substituted phenyl moiety, which may influence its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the context of cancer research. Its effects have been evaluated in several studies, highlighting its antiproliferative properties against different cancer cell lines.
Anticancer Activity
-
Antiproliferative Effects :
- A study demonstrated that compounds similar to this compound showed moderate antiproliferative activity against MDA-MB-231 breast cancer cells. The compound's structure was linked to enhanced activity under hypoxic conditions, which is significant given the tumor microenvironment's characteristics .
- Table 1 summarizes the IC50 values reported for various related compounds tested against MDA-MB-231 cells:
The above data suggests that modifications in the benzamide structure can significantly enhance anticancer efficacy.Compound IC50 (μM) Condition This compound TBD Normoxic Compound 5e 0.03 Hypoxic Doxorubicin 0.60 Normoxic 4-Hydroxycoumarin >100 Normoxic -
Mechanism of Action :
- The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, related compounds have been shown to inhibit carbonic anhydrase IX (CA IX), a target for anticancer therapy due to its role in tumor pH regulation .
Other Biological Activities
Beyond anticancer properties, there is emerging evidence suggesting potential antiviral activities for benzamide derivatives:
Case Studies and Research Findings
Several case studies have focused on the synthesis and evaluation of benzamide derivatives similar to this compound:
- In a study assessing various N-phenylbenzamide derivatives for their antiproliferative effects against multiple cancer cell lines, compounds with methoxy substitutions demonstrated enhanced bioactivity compared to their unsubstituted counterparts .
- Another investigation highlighted that specific structural modifications led to improved selectivity and potency against cancer cells while maintaining lower cytotoxicity towards normal cells .
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-methylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-6-4-5-7-13(11)17-16(18)12-8-9-14(19-2)15(10-12)20-3/h4-10H,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIWRFGJIXRTCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971893 | |
Record name | 3,4-Dimethoxy-N-(2-methylphenyl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5648-32-8 | |
Record name | 3,4-Dimethoxy-N-(2-methylphenyl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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